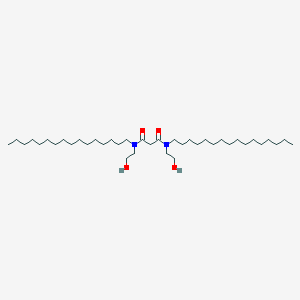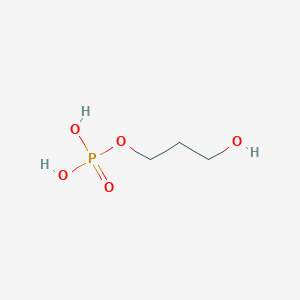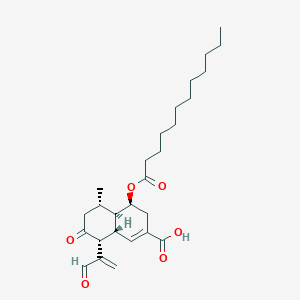
2,5-Dichloro-3,4-dihydroxybenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dichloro-3,4-dihydroxybenzaldehyde is a chemical compound that belongs to the family of benzaldehydes. It is commonly used in scientific research for its unique properties and applications.
Mecanismo De Acción
The mechanism of action of 2,5-Dichloro-3,4-dihydroxybenzaldehyde is not fully understood. However, it is believed to act as a reactive oxygen species scavenger. It can also inhibit the activity of various enzymes such as cyclooxygenase and lipoxygenase.
Efectos Bioquímicos Y Fisiológicos
2,5-Dichloro-3,4-dihydroxybenzaldehyde has various biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties. It can also inhibit the growth of various microorganisms such as bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2,5-Dichloro-3,4-dihydroxybenzaldehyde in lab experiments is its low toxicity. It is also relatively easy to synthesize and purify. However, one of the limitations is its limited solubility in water, which can affect its effectiveness in certain experiments.
Direcciones Futuras
There are various future directions for the use of 2,5-Dichloro-3,4-dihydroxybenzaldehyde in scientific research. One area of interest is its potential use as a therapeutic agent for the treatment of various diseases such as cancer and inflammation. Additionally, further research can be conducted to better understand its mechanism of action and to develop more effective synthesis methods. Finally, its potential use as a fluorescent probe for the detection of other reactive species can also be explored.
Conclusion:
In conclusion, 2,5-Dichloro-3,4-dihydroxybenzaldehyde is a versatile compound with various applications in scientific research. Its unique properties make it an attractive choice for the synthesis of other compounds and for the detection of reactive species. Further research can be conducted to better understand its mechanism of action and to explore its potential use as a therapeutic agent.
Métodos De Síntesis
The synthesis of 2,5-Dichloro-3,4-dihydroxybenzaldehyde involves the reaction of 2,5-dichloro-3,4-dihydroxybenzene with chloroacetaldehyde. The reaction is carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid. The resulting product is then purified using various techniques such as recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
2,5-Dichloro-3,4-dihydroxybenzaldehyde has various applications in scientific research. It is commonly used as a reagent in the synthesis of other compounds such as flavonoids and stilbenes. It is also used as a starting material for the synthesis of various pharmaceuticals and agrochemicals. Additionally, it is used as a fluorescent probe for the detection of reactive oxygen species in biological systems.
Propiedades
Número CAS |
152354-09-1 |
|---|---|
Nombre del producto |
2,5-Dichloro-3,4-dihydroxybenzaldehyde |
Fórmula molecular |
C7H4Cl2O3 |
Peso molecular |
207.01 g/mol |
Nombre IUPAC |
2,5-dichloro-3,4-dihydroxybenzaldehyde |
InChI |
InChI=1S/C7H4Cl2O3/c8-4-1-3(2-10)5(9)7(12)6(4)11/h1-2,11-12H |
Clave InChI |
YTNXVKMEXGPGRO-UHFFFAOYSA-N |
SMILES |
C1=C(C(=C(C(=C1Cl)O)O)Cl)C=O |
SMILES canónico |
C1=C(C(=C(C(=C1Cl)O)O)Cl)C=O |
Sinónimos |
Benzaldehyde, 2,5-dichloro-3,4-dihydroxy- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6-Chloroimidazo[2,1-b][1,3]thiazole-5-sulfonyl chloride](/img/structure/B114310.png)









